molecular formula C11H23N3O4S B14325581 N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate CAS No. 111676-53-0

N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate

Cat. No.: B14325581
CAS No.: 111676-53-0
M. Wt: 293.39 g/mol
InChI Key: OAMWIUYKRNTYKI-UHFFFAOYSA-M
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Description

N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate is a quaternary ammonium compound featuring an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate typically involves the alkylation of N-ethyl-N-methylamine with a suitable imidazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as nickel. The process may involve multiple steps, including cyclization and methylation, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins and pathways. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. This structure enhances its solubility in water and its ability to interact with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

111676-53-0

Molecular Formula

C11H23N3O4S

Molecular Weight

293.39 g/mol

IUPAC Name

diethyl-methyl-[(5-methyl-1H-imidazol-4-yl)methyl]azanium;methyl sulfate

InChI

InChI=1S/C10H20N3.CH4O4S/c1-5-13(4,6-2)7-10-9(3)11-8-12-10;1-5-6(2,3)4/h8H,5-7H2,1-4H3,(H,11,12);1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OAMWIUYKRNTYKI-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC1=C(NC=N1)C.COS(=O)(=O)[O-]

Origin of Product

United States

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